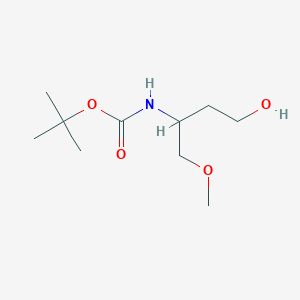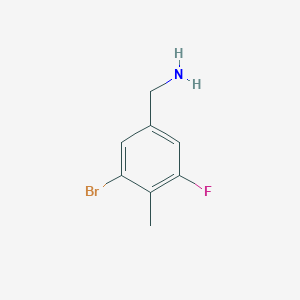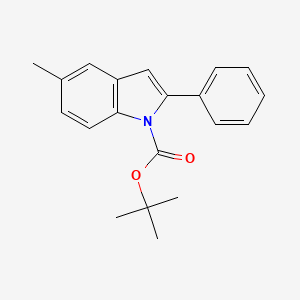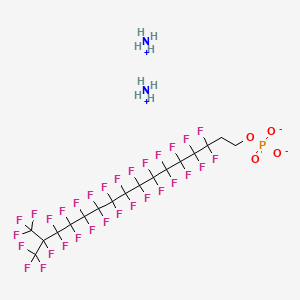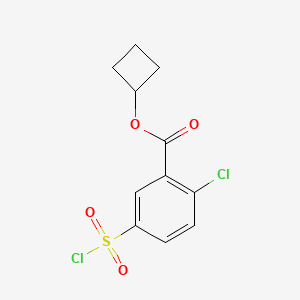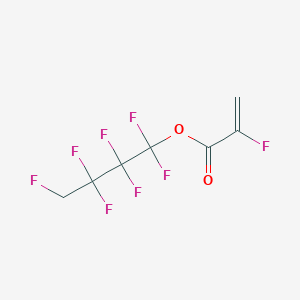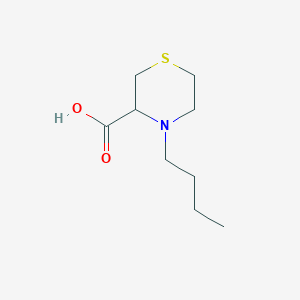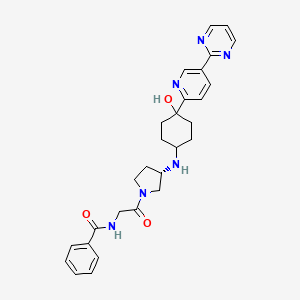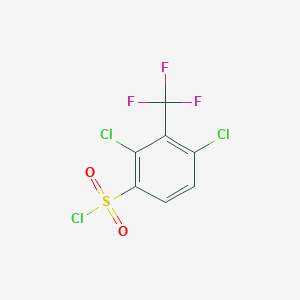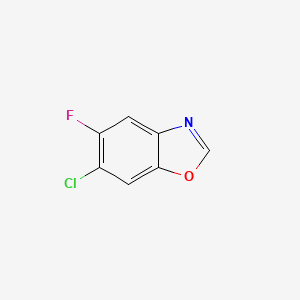
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is a complex organic compound characterized by the presence of multiple functional groups, including an azepane ring, a trifluoromethyl group, and a phenyl-substituted tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the [3+2]-cycloaddition reaction, where a precursor such as 1,1,1-trifluoro-4-phenylbut-3-yn-2-one reacts with diphenyldiazomethane to form an intermediate pyrazole, which then undergoes further cycloaddition to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound shares the trifluoromethyl and phenyl groups but lacks the azepane and tetrazole rings.
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: Similar in having a trifluoromethyl group but differs in the presence of an ethoxy group instead of the azepane and tetrazole rings.
Uniqueness
4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs
Propriétés
Formule moléculaire |
C17H18F3N5O |
|---|---|
Poids moléculaire |
365.35 g/mol |
Nom IUPAC |
(E)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)15(26)14(12-24-10-6-1-2-7-11-24)16-21-22-23-25(16)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12- |
Clé InChI |
WREDDYBFGIVHTA-OWBHPGMISA-N |
SMILES isomérique |
C1CCCN(CC1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
SMILES canonique |
C1CCCN(CC1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
